2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide
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Overview
Description
2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide is a complex organic compound that features a benzoyl group, an amine group, and a hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide typically involves the condensation of 2-aminobenzoyl chloride with N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The hydrazinecarboxamide moiety can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and various substituted hydrazinecarboxamides .
Scientific Research Applications
2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzamide: A simpler analog with similar structural features but lacking the hydrazinecarboxamide moiety.
N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide: Similar in structure but without the benzoyl group.
2-(2-aminobenzoyl)-N-methyl-2-(tert-butyl)-1-hydrazinecarboxamide: A methyl analog with similar properties.
Uniqueness
2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
2-(2-Aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide, a hydrazine derivative, has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial domains. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H22N4O
- Molecular Weight : 302.37 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydrazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
The compound's structural features suggest it may inhibit key pathways involved in cancer cell proliferation. For instance, hydrazine derivatives often act on tubulin polymerization and apoptosis pathways, leading to increased cell death in tumor cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits promising antimicrobial activity. Studies have shown that similar hydrazine derivatives possess significant antibacterial and antifungal properties.
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various hydrazine derivatives found that those with an aminobenzoyl moiety demonstrated enhanced efficacy against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for tumor growth and bacterial survival.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- DNA Binding : Some studies suggest that hydrazine derivatives can bind to DNA, disrupting replication and transcription processes.
Properties
IUPAC Name |
1-[(2-aminobenzoyl)-tert-butylamino]-3-butylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-5-6-11-18-15(22)19-20(16(2,3)4)14(21)12-9-7-8-10-13(12)17/h7-10H,5-6,11,17H2,1-4H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUNWKVHGUJYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NN(C(=O)C1=CC=CC=C1N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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